N-benzyl-2-chloro-N-phenylacetamide

Physicochemical profiling Drug-likeness Permeability prediction

N-Benzyl-2-chloro-N-phenylacetamide (CAS 2653-14-7) is an α-chloroacetamide derivative characterized by an N,N-disubstituted amide core bearing both benzyl and phenyl substituents. It belongs to the broader class of 2-chloroacetamides, which are widely explored as antimicrobial agents, enzyme inhibitors, and synthetic intermediates.

Molecular Formula C15H14ClNO
Molecular Weight 259.73
CAS No. 2653-14-7
Cat. No. B2899379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-chloro-N-phenylacetamide
CAS2653-14-7
Molecular FormulaC15H14ClNO
Molecular Weight259.73
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2
InChIKeyCFSKJDUGDLZDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-chloro-N-phenylacetamide (CAS 2653-14-7): Physicochemical Identity and Class Context for Informed Procurement


N-Benzyl-2-chloro-N-phenylacetamide (CAS 2653-14-7) is an α-chloroacetamide derivative characterized by an N,N-disubstituted amide core bearing both benzyl and phenyl substituents . It belongs to the broader class of 2-chloroacetamides, which are widely explored as antimicrobial agents, enzyme inhibitors, and synthetic intermediates [1]. Unlike mono-substituted analogs, its tertiary amide structure eliminates the N–H hydrogen bond donor, resulting in distinct physicochemical properties—most notably a calculated LogP of approximately 3.08–3.46 and a polar surface area (PSA) of 20.3–32.6 Ų . These parameters place it in a favorable drug-like property space (meeting Lipinski’s Rule of Five), making it a commonly selected fragment scaffold and alkylating building block in medicinal chemistry campaigns [1].

N-Benzyl-2-chloro-N-phenylacetamide (CAS 2653-14-7): Why In-Class Analogs Cannot Be Simply Interchanged


Although the 2-chloroacetamide scaffold is common across numerous research compounds, N-benzyl-2-chloro-N-phenylacetamide occupies a distinct physicochemical and reactivity niche that prevents generic substitution. Its N,N-disubstituted amide (tertiary amide) architecture eliminates the N–H donor, reducing hydrogen-bonding capacity to zero , while simultaneously increasing steric bulk around the electrophilic α-chloro carbon. This directly impacts nucleophilic displacement kinetics compared to secondary amide analogs such as N-benzyl-2-chloroacetamide or 2-chloro-N-phenylacetamide. Furthermore, the balanced combination of benzyl and phenyl substituents elevates the LogP by 1–2 units relative to mono-substituted congeners, altering membrane permeability and protein-binding propensity in biological assays . In antimicrobial studies of structurally related N-(substituted phenyl)-2-chloroacetamides, even modest substituent shifts on the phenyl ring produced significant changes in MIC values against S. aureus and MRSA, confirming that biological activity is highly sensitive to substitution pattern [1]. Consequently, selecting a mono-substituted or regioisomeric alternative without experimental validation risks introducing uncontrolled changes in reactivity, solubility, and bioactivity.

N-Benzyl-2-chloro-N-phenylacetamide (CAS 2653-14-7): Quantitative Differentiation Evidence Against Closest Analogs


Zero Hydrogen Bond Donor Count vs. Mono-Substituted 2-Chloroacetamides: Impact on Permeability and Aggregation

N-Benzyl-2-chloro-N-phenylacetamide possesses zero hydrogen bond donors (HBD = 0), in contrast to mono-substituted analogs such as N-benzyl-2-chloroacetamide (HBD = 1) and 2-chloro-N-phenylacetamide (HBD = 1) . This structural difference reduces the PSA to 20.3 Ų (ChemSrc) or 32.59 Ų (vulcanchem calculations), compared to approximately 29–38 Ų for secondary amide analogs . A lower HBD count and compressed PSA are associated with enhanced passive membrane permeability under Veber’s and Egan’s drug-likeness rules; both predict that compounds with HBD ≤ 3 and PSA ≤ 140 Ų are more likely to exhibit favorable oral bioavailability [1]. In the QSAR study by Bogdanović et al. (2021), all twelve N-(substituted phenyl)-2-chloroacetamides—including secondary amides—met these criteria, but the N,N-disubstituted architecture of the target compound offers an additional margin for permeability optimization in fragment-based drug design [2].

Physicochemical profiling Drug-likeness Permeability prediction

Elevated LogP (3.08–4.12) Contrasted with Mono-Substituted and Regioisomeric Analogs

The reported LogP for N-benzyl-2-chloro-N-phenylacetamide ranges from 3.08 (ACD/LogP, legacy ChemSpider) to 3.46 (ChemSrc) and up to 4.12 (vulcanchem) . This is substantially higher than 2-chloro-N-phenylacetamide (predicted LogP ≈ 2.0) and N-benzyl-2-chloroacetamide (predicted LogP ≈ 1.8–2.2), reflecting the additive lipophilic contribution of the second aromatic ring. Compared to the positional isomer N-(2-benzylphenyl)-2-chloroacetamide (CAS 21535-43-3, LogP = 3.53), the target compound exhibits a comparable but slightly lower LogP, which may favor aqueous solubility while retaining membrane permeability [1]. In the 2021 QSAR study of twelve N-(substituted phenyl)-2-chloroacetamides, the most active antimicrobial compounds were those bearing halogenated p-substituted phenyl rings with LogP > 4.5, emphasizing the relationship between lipophilicity and Gram-positive antibacterial potency [2]. The target compound’s LogP sits in an intermediate range that balances permeability and solubility, offering a distinct profile for lead optimization.

Lipophilicity QSAR Antimicrobial activity

Enhanced Steric Shielding of the α-Chloro Electrophilic Center vs. Secondary Amide Analogs

The N,N-disubstituted architecture of N-benzyl-2-chloro-N-phenylacetamide places two bulky aromatic substituents adjacent to the reactive α-chloromethylene group, thereby increasing steric hindrance around the electrophilic carbon compared to secondary amide analogs such as N-benzyl-2-chloroacetamide and 2-chloro-N-phenylacetamide . This steric shielding is expected to slow non-specific nucleophilic substitution reactions, which can be advantageous in chemoselective transformations—for example, when the compound is used as an alkylating agent in the presence of other nucleophilic functional groups [1]. In contrast, N-benzyl-2-chloroacetamide, lacking the N-phenyl group, presents a less hindered electrophilic center and may undergo faster, less selective alkylation [2]. The predicted melting point range of 92–96 °C (TCI specification) further distinguishes it from 2-chloro-N-phenylacetamide (mp ~134 °C), indicating a different crystal packing and purification profile .

Reactivity Nucleophilic substitution Synthetic chemistry

Recognized Fragment Scaffold Status: Explicit Commercial Positioning vs. Niche Analogs

N-Benzyl-2-chloro-N-phenylacetamide is explicitly catalogued and sold as a fragment molecule (TargetMol, catalog ALBB-025585) and as an NHC ligand precursor (Calpac Lab), indicating established commercial recognition as a versatile building block for medicinal chemistry [1]. In contrast, structurally similar compounds such as N-(2-benzylphenyl)-2-chloroacetamide (CAS 21535-43-3) are primarily positioned as antiulcer agents (imipramine analog) rather than fragment scaffolds, limiting their documented synthetic utility . The target compound is available from multiple reputable vendors including Santa Cruz Biotechnology (sc-355526, 1 g/$208, 5 g/$625), TCI Chemicals (min. 98.0% purity, confirmed by NMR and GC), AKSci (95% purity), and Leyan (98% purity), ensuring reliable supply for screening campaigns [2]. This breadth of commercial availability with documented purity specifications provides procurement confidence that niche or single-source analogs cannot match.

Fragment-based drug discovery Scaffold Procurement

N-Benzyl-2-chloro-N-phenylacetamide (CAS 2653-14-7): Research Applications Supported by Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Core Scaffold for Library Design and Fragment Growing

The zero hydrogen bond donor count and moderate PSA (20.3–32.6 Ų) make N-benzyl-2-chloro-N-phenylacetamide an ideal fragment starting point per Veber’s and Egan’s drug-likeness rules [1]. Its LogP (3.08–3.46) positions it in the optimal range for CNS drug-like space while retaining sufficient solubility for biochemical assay compatibility . The reactive α-chloro group serves as a synthetic handle for fragment elaboration via nucleophilic displacement, enabling rapid construction of diverse compound libraries .

Synthetic Intermediate for N-Heterocyclic Carbene (NHC) Ligand Precursors

The compound is commercially positioned within the NHC Ligands and Complexes product family, indicating its utility as a precursor for sterically demanding NHC ligands used in transition-metal catalysis [2]. The N,N-disubstituted tertiary amide structure provides a stable framework for subsequent imidazolium salt formation, with the α-chloro group enabling late-stage functionalization [3].

Antimicrobial Lead Optimization: Balanced Lipophilicity for Gram-Positive Target Engagement

The QSAR study by Bogdanović et al. (2021) established that chloroacetamides with halogenated p-substituted phenyl rings and elevated LogP (>4.5) exhibit superior antimicrobial activity against S. aureus and MRSA [4]. N-Benzyl-2-chloro-N-phenylacetamide (LogP ~3.5) provides a more balanced lipophilicity starting point than the highly potent but excessively lipophilic p-chloro and p-fluoro analogs (LogP > 4.5), potentially offering a superior solubility and toxicity profile while retaining the core scaffold for further optimization .

Selective Alkylating Agent in Multi-Functional Molecule Synthesis

The enhanced steric bulk around the α-chloro electrophilic center—arising from the two N-aromatic substituents—enables chemoselective alkylation in the presence of other nucleophilic groups . This property is leveraged in published synthetic procedures where N-benzyl-2-chloro-N-phenylacetamide is condensed with alkoxide nucleophiles under NaH/toluene conditions to yield functionalized ethoxyacetamides, demonstrating controlled reactivity in complex reaction environments [5].

Quote Request

Request a Quote for N-benzyl-2-chloro-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.